
(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide is a chemical compound with a unique structure that includes a pyrrolidine ring, a hydroxymethyl group, and a carboximidamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide typically involves the reaction of pyrrolidine derivatives with hydroxymethylating agents under controlled conditions. One common method involves the use of formaldehyde and a suitable catalyst to introduce the hydroxymethyl group onto the pyrrolidine ring. The carboximidamide group can be introduced through subsequent reactions involving cyanamide or related reagents.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. These processes often utilize optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity. The use of advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compound suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide undergoes several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines.
Substitution: Various substituted pyrrolidine derivatives.
Wissenschaftliche Forschungsanwendungen
(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxymethyl and carboximidamide groups can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. These interactions can result in various biological effects, including enzyme inhibition and altered cellular signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolidine-1-carboximidamide hydroiodide
- 3-(Hydroxymethyl)-3-(trifluoromethyl)pyrrolidine-1-carboximidamide
Uniqueness
(S)-2-(Hydroxymethyl)pyrrolidine-1-carboximidamide is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivity towards molecular targets, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C6H13N3O |
|---|---|
Molekulargewicht |
143.19 g/mol |
IUPAC-Name |
(2S)-2-(hydroxymethyl)pyrrolidine-1-carboximidamide |
InChI |
InChI=1S/C6H13N3O/c7-6(8)9-3-1-2-5(9)4-10/h5,10H,1-4H2,(H3,7,8)/t5-/m0/s1 |
InChI-Schlüssel |
XKLXMNIZSMOGEF-YFKPBYRVSA-N |
Isomerische SMILES |
C1C[C@H](N(C1)C(=N)N)CO |
Kanonische SMILES |
C1CC(N(C1)C(=N)N)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


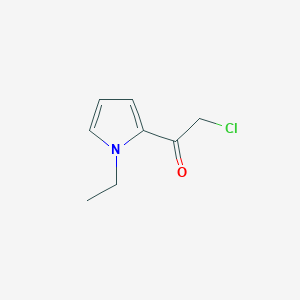
![1-[1-(Benzenesulfonyl)-4-methoxy-1H-pyrrol-2-yl]pentane-1,4-dione](/img/structure/B12874184.png)

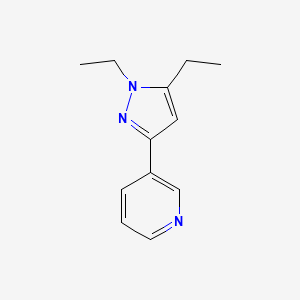
![2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12874218.png)
![1-methyl-2-(1H-pyrrol-2-yl)-1H-benzo[d]imidazole](/img/structure/B12874230.png)
![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
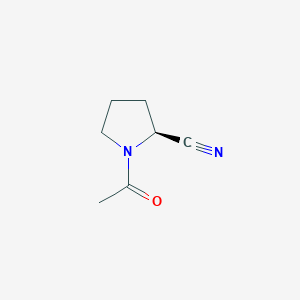
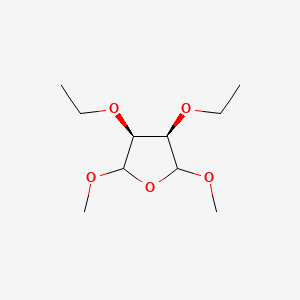
![4-[2-(Ethylsulfanyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12874254.png)
![2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid](/img/structure/B12874266.png)
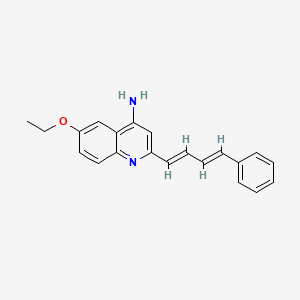
![2-(Difluoromethoxy)-7-nitrobenzo[d]oxazole](/img/structure/B12874276.png)

